Cas no 2227819-51-2 ((2S)-4-(1,2,3-thiadiazol-4-yl)butan-2-ol)

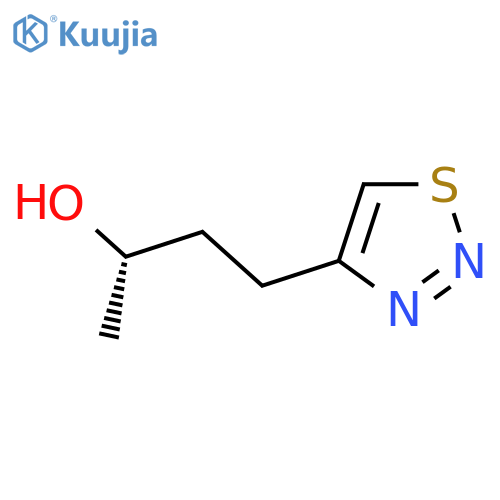

2227819-51-2 structure

商品名:(2S)-4-(1,2,3-thiadiazol-4-yl)butan-2-ol

(2S)-4-(1,2,3-thiadiazol-4-yl)butan-2-ol 化学的及び物理的性質

名前と識別子

-

- (2S)-4-(1,2,3-thiadiazol-4-yl)butan-2-ol

- 2227819-51-2

- EN300-1783578

-

- インチ: 1S/C6H10N2OS/c1-5(9)2-3-6-4-10-8-7-6/h4-5,9H,2-3H2,1H3/t5-/m0/s1

- InChIKey: YHNSZJZDHDYVBW-YFKPBYRVSA-N

- ほほえんだ: S1C=C(CC[C@H](C)O)N=N1

計算された属性

- せいみつぶんしりょう: 158.05138412g/mol

- どういたいしつりょう: 158.05138412g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 102

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

(2S)-4-(1,2,3-thiadiazol-4-yl)butan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1783578-0.25g |

(2S)-4-(1,2,3-thiadiazol-4-yl)butan-2-ol |

2227819-51-2 | 0.25g |

$1708.0 | 2023-09-19 | ||

| Enamine | EN300-1783578-5.0g |

(2S)-4-(1,2,3-thiadiazol-4-yl)butan-2-ol |

2227819-51-2 | 5g |

$5387.0 | 2023-06-02 | ||

| Enamine | EN300-1783578-0.05g |

(2S)-4-(1,2,3-thiadiazol-4-yl)butan-2-ol |

2227819-51-2 | 0.05g |

$1560.0 | 2023-09-19 | ||

| Enamine | EN300-1783578-0.5g |

(2S)-4-(1,2,3-thiadiazol-4-yl)butan-2-ol |

2227819-51-2 | 0.5g |

$1783.0 | 2023-09-19 | ||

| Enamine | EN300-1783578-10.0g |

(2S)-4-(1,2,3-thiadiazol-4-yl)butan-2-ol |

2227819-51-2 | 10g |

$7988.0 | 2023-06-02 | ||

| Enamine | EN300-1783578-1.0g |

(2S)-4-(1,2,3-thiadiazol-4-yl)butan-2-ol |

2227819-51-2 | 1g |

$1857.0 | 2023-06-02 | ||

| Enamine | EN300-1783578-2.5g |

(2S)-4-(1,2,3-thiadiazol-4-yl)butan-2-ol |

2227819-51-2 | 2.5g |

$3641.0 | 2023-09-19 | ||

| Enamine | EN300-1783578-0.1g |

(2S)-4-(1,2,3-thiadiazol-4-yl)butan-2-ol |

2227819-51-2 | 0.1g |

$1635.0 | 2023-09-19 | ||

| Enamine | EN300-1783578-1g |

(2S)-4-(1,2,3-thiadiazol-4-yl)butan-2-ol |

2227819-51-2 | 1g |

$1857.0 | 2023-09-19 | ||

| Enamine | EN300-1783578-5g |

(2S)-4-(1,2,3-thiadiazol-4-yl)butan-2-ol |

2227819-51-2 | 5g |

$5387.0 | 2023-09-19 |

(2S)-4-(1,2,3-thiadiazol-4-yl)butan-2-ol 関連文献

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

2227819-51-2 ((2S)-4-(1,2,3-thiadiazol-4-yl)butan-2-ol) 関連製品

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量